2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
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Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Ether Linkage Formation: The final step involves the formation of the ether linkage by reacting the intermediate with 2-(2-methoxyphenoxy)ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can occur at the acetamide moiety, potentially converting it to an amine.
Substitution: The indole ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration can be carried out using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a modulator of biological pathways, particularly those involving indole derivatives.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. Indole derivatives are known to interact with nuclear receptors, enzymes, and other proteins, leading to modulation of various biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine): Another indole derivative with similar structural features but different biological activities.
Ethyl 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate: A compound with a similar indole core but different functional groups, leading to distinct properties and applications.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-9-5-6-16-15(17)10-12-22(16)14-20(23)21-11-13-26-19-8-4-3-7-18(19)25-2/h3-10,12H,11,13-14H2,1-2H3,(H,21,23) |
InChI Key |
LEJNACAFKLEQHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
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